![molecular formula C21H27NO2S B5544613 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to the compound of interest, often involves Bischler-Napieralski reactions, which cyclize N-substituted benzamides under specific conditions. For example, N-(4-Aryl-4-hydroxybutyl)benzamides have been cyclized to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicative of the types of reactions that might be applicable to synthesizing related compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The structural analysis of benzamide derivatives is critical for understanding their chemical behavior. X-ray diffraction techniques and DFT calculations have been used to elucidate the molecular structure and geometry of similar compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighting the utility of these methods in detailing the structural aspects of complex organic molecules (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including cyclizations and substitutions, that significantly affect their properties. For instance, the Rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes followed by an intramolecular cyclization showcases the type of chemical reactivity these compounds can exhibit, leading to the synthesis of 3-hydroxyisoindolin-1-ones (Sharma, Park, Park, & Kim, 2012).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Crystallographic studies provide insight into the arrangement and interactions within the crystal lattice, offering a deeper understanding of the physical characteristics of these compounds (Pertlik, 1992).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, stability, and interaction with various reagents, are essential for their practical application. Studies on the synthesis and reactivity of benzamide derivatives reveal the influence of substituents on their chemical behavior, such as the impact of fluorinated amide substituents on the potency and selectivity of 3-(arylmethyl)-1H-indole-5-carboxamides (Jacobs et al., 1994).
Applications De Recherche Scientifique
Metalloligands and Single-Molecule Magnets
Research by Costes, Vendier, and Wernsdorfer (2010) explored the coordination of certain ligands with copper ions to produce anionic metalloligands. These, when reacted with lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This study highlights the potential of benzamide derivatives in designing magnetic materials with specific properties (Costes, Vendier, & Wernsdorfer, 2010).
Chemical Synthesis and Structural Analysis
Browne, Skelton, and White (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural elucidation of these compounds provides insights into the synthetic capabilities and potential applications of benzamide derivatives in organic chemistry and material science (Browne, Skelton, & White, 1981).
Antimicrobial Study of Benzamide Derivatives
A study by Ammaji et al. (2019) synthesized various substituted ortho-amino benzamide derivatives and evaluated their antimicrobial properties. This research underscores the role of benzamide derivatives in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry (Ammaji et al., 2019).
Insights into Secondary Metabolites and Defense Chemicals
Niemeyer (1988) investigated hydroxamic acids derived from benzamides, emphasizing their significance in plant defense against pests and diseases. Such studies reflect the broader ecological and biological importance of benzamide derivatives, pointing to their potential utility in agricultural sciences (Niemeyer, 1988).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,24)12-11-16-7-5-9-18(13-16)20(23)22(3)15-17-8-6-10-19(14-17)25-4/h5-10,13-14,24H,11-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFRWOLQCXCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


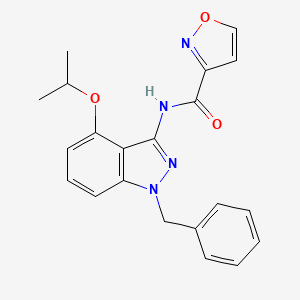
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)
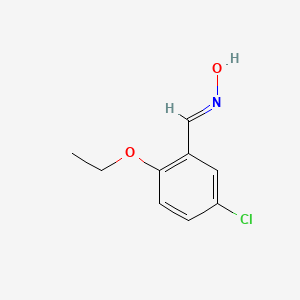
![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
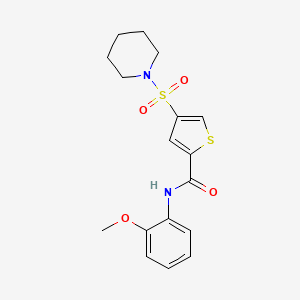
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
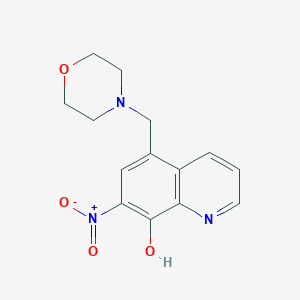
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)
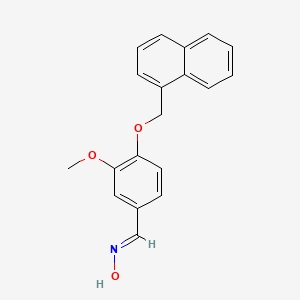
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)